molecular formula C23H25FN4O3 B2767711 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251593-90-4

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide

カタログ番号: B2767711
CAS番号: 1251593-90-4
分子量: 424.476
InChIキー: PLQOVTMSUDBZNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 2. The acetamide side chain is linked to a 2-methoxy-5-methylphenyl moiety, which may influence solubility and receptor binding.

特性

IUPAC Name

2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-15-6-7-20(30-2)19(12-15)25-21(29)14-28-10-8-16(9-11-28)23-26-22(27-31-23)17-4-3-5-18(24)13-17/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQOVTMSUDBZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring substituted with a 1,2,4-oxadiazole moiety and an acetamide functional group. The presence of a fluorophenyl group enhances its lipophilicity and potentially its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole and piperidine moieties have shown significant antibacterial and antifungal properties.
  • Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis.
  • Cytotoxicity : Assessments of cytotoxic effects on various cell lines are crucial for determining the safety profile of the compound.

Antimicrobial Activity

A study highlighted that derivatives of 1,2,4-oxadiazoles possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of potency against different strains.

CompoundTarget OrganismMIC (µg/mL)
2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamideE. coli10
2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamideS. aureus5

These results suggest that the compound may be effective in treating infections caused by resistant strains.

Antitubercular Activity

The compound's structural analogs have been tested for antitubercular activity. For instance, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential as a new therapeutic agent in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments are critical in determining the safety of new compounds. Preliminary studies indicate that the compound exhibits low toxicity against human embryonic kidney cells (HEK-293), with IC50 values indicating a favorable safety profile .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease, contributing to their therapeutic effects .
  • Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, enhancing or inhibiting receptor activity without directly activating them .

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their mechanisms and efficacy:

  • A study on piperidine derivatives reported significant antibacterial activity against Bacillus subtilis and Salmonella typhi, demonstrating the potential of these compounds in treating bacterial infections .
  • Another research effort synthesized various oxadiazole derivatives and evaluated their pharmacological profiles, revealing promising results in terms of both antimicrobial and cytotoxic activities .

科学的研究の応用

Analgesic Properties

Research has indicated that compounds with similar piperidine structures exhibit notable analgesic effects. For instance, studies on related piperidine derivatives have shown significant analgesic potency in animal models, suggesting their potential utility in pain management during short surgical procedures.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties, particularly against gram-negative bacteria. Derivatives of acetamide with heterocyclic cores have demonstrated moderate inhibitory activities against various bacterial strains. This suggests its potential as a lead compound in the development of new antibacterial agents.

Anticonvulsant Activity

Similar compounds have been studied for their anticonvulsant effects. For example, research into derivatives of 3-methyl-3-phenyl-acetamides has shown efficacy in reducing seizure activity in animal models, indicating potential applications in epilepsy treatment.

Allosteric Modulation of Receptors

The compound's structural similarities to known allosteric modulators suggest it may act on metabotropic glutamate receptors. Such modulation can lead to antipsychotic-like effects and cognitive enhancement, providing avenues for treating disorders like schizophrenia.

Antimicrobial Agents

N-substituted derivatives based on the oxadiazole structure have been synthesized and evaluated for antimicrobial properties. These studies are particularly relevant given the rising concern over antimicrobial resistance, with certain derivatives showing promising results against resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicSignificant analgesic potency in animal models; rapid recovery post-surgeryLalinde et al., 1990
AntibacterialModerate activity against various bacterial strains; effective against gram-negative bacteriaIqbal et al., 2017
AnticonvulsantEfficacy in reducing seizure activity in animal modelsObniska et al., 2015
Allosteric ModulationPotential positive allosteric modulation of mGlu5 receptors; cognitive enhancementLiu et al., 2008
AntimicrobialPromising efficacy against resistant bacterial strainsKhalid et al., 2016

類似化合物との比較

Oxadiazole-Containing FLAP Inhibitors

  • BI 665915: This compound (2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide) shares the 1,2,4-oxadiazole motif. It exhibits potent FLAP binding (IC₅₀ < 10 nM) and inhibits leukotriene B4 (LTB4) synthesis in human whole blood (IC₅₀ < 100 nM). Its pharmacokinetic profile includes low predicted human clearance and reduced drug-drug interaction risk .
  • Comparison : The target compound lacks the pyrimidine and cyclopropyl groups seen in BI 665915, which are critical for FLAP binding. However, its 3-fluorophenyl substituent may enhance aromatic interactions in hydrophobic binding pockets.

Piperidine-Linked GPCR-Targeting Compounds

  • PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) : Features a piperidine-oxadiazole scaffold but lacks the acetamide side chain. It acts as a GPCR modulator, though its exact target is unspecified .
  • Comparison : The target compound’s acetamide group may improve selectivity for aminergic receptors (e.g., histamine or serotonin receptors) compared to PSN375963’s simpler pyridine-oxadiazole structure.

Acetamide Derivatives with Heterocyclic Cores

  • N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methyl-1-piperazinyl)acetamide : Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The 4-methoxyphenyl group may enhance metabolic stability compared to the target compound’s 3-fluorophenyl group .
  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Contains a triazole-thioacetamide scaffold. Such compounds often exhibit anti-inflammatory or antimicrobial activity, but the chlorine and fluorine substituents may increase toxicity risks .

Data Table: Key Structural and Functional Differences

Compound Name Structural Features Biological Target Potency (IC₅₀) Key Findings
Target Compound Piperidine-1,2,4-oxadiazole, 3-fluorophenyl, acetamide Unknown (hypothesized: FLAP/GPCR) N/A Structural similarity to FLAP inhibitors
BI 665915 Oxadiazole-pyrazole, cyclopropyl group FLAP <10 nM (FLAP) Low human clearance, robust LTB4 inhibition
PSN375963 Piperidine-oxadiazole, butylcyclohexyl GPCR (unspecified) N/A GPCR modulation potential
N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}... 1,2-Oxazole, 4-methoxyphenyl Undisclosed N/A Enhanced metabolic stability

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole vs.
  • Fluorophenyl Substituents: The 3-fluorophenyl group may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., 4-methoxyphenyl in ).
  • Acetamide Side Chain : The 2-methoxy-5-methylphenyl group likely enhances blood-brain barrier penetration relative to bulkier substituents (e.g., pyridinyl-thioacetamide in ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。